Imidazo[1,2-a]pyrimidin-6-amine hydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNLVIPIGNSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856112 | |
| Record name | Imidazo[1,2-a]pyrimidin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-19-0, 1894676-77-7 | |
| Record name | Imidazo[1,2-a]pyrimidin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyrimidin-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidin-6-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production methods often utilize scalable synthetic routes such as multicomponent reactions and tandem reactions. These methods are preferred due to their efficiency and ability to produce high yields of the desired compound .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 5 in chlorinated intermediates undergoes nucleophilic substitution :
-
Amination : Reaction with 2-aminonaphthalene or 4-(trifluoromethyl)aniline produces substituted derivatives .
-
Hydrolysis : Treatment with 6N HCl at reflux yields 3-amino-1-(imidazo[1,2-a]pyrimidin-3-yl)propan-1-one hydrochloride .
Multicomponent Reactions (MCRs)
The Groebke–Blackburn–Bienaymé (GBB) reaction is pivotal for generating pharmacologically active derivatives:
-
Example: Condensation of 2-aminopyrimidine, aldehydes, and isocyanides yields 3-aminoimidazo[1,2-a]pyrimidines with antileishmanial IC₅₀ values <10 μM .
Key Mechanistic Steps :
-
Formation of imine intermediate from aldehyde and amine.
-
[4+1] Cycloaddition with isocyanide.
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
-
Antileishmanial activity : Electron-withdrawing groups (e.g., -CF₃) enhance potency against Leishmania amazonensis amastigotes (IC₅₀ = 6.63 μM) .
-
Antimalarial potential : Chlorinated derivatives inhibit Plasmodium berghei with EC₅₀ values comparable to triazolopyrimidines .
Stability and Metabolic Profile
Scientific Research Applications
Anticancer Properties
Imidazo[1,2-a]pyrimidin-6-amine derivatives have shown promise as dual-function inhibitors in cancer treatment. Research indicates that certain compounds within this class can inhibit both KSP (Kinesin Spindle Protein) and Aurora-A kinase, which are crucial in cell division and cancer progression. Notably, some derivatives demonstrated significant cytotoxicity against cancer cell lines such as HCT116 and HepG2, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
These compounds have been evaluated for their activity against Mycobacterium tuberculosis (Mtb). A study identified several imidazo[1,2-a]pyridine-3-carboxamides with minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of Mtb. This highlights the potential of imidazo[1,2-a]pyrimidin-6-amine derivatives in combating tuberculosis .
Antileishmanial Activity
Recent findings indicate that imidazo[1,2-a]pyrimidine derivatives exhibit selective antileishmanial activity against Leishmania donovani. One compound demonstrated an IC50 value of less than 10 μM, outperforming established treatments like miltefosine. This positions imidazo[1,2-a]pyrimidines as promising candidates for leishmaniasis therapy .
Anti-inflammatory Effects
Studies have shown that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. Testing on leukocyte functions indicated a significant reduction in inflammatory responses induced by zymosan in animal models . This suggests potential applications in treating inflammatory diseases.
Synthesis and Development
The synthesis of imidazo[1,2-a]pyrimidin-6-amine hydrochloride involves various methodologies that enhance its yield and purity. Common synthetic routes include:
- Vilsmeier Formylation : This method introduces formyl groups to the compound, allowing for further functionalization and optimization of biological activity .
- Multicomponent Reactions : These reactions enable the rapid assembly of complex structures from simpler precursors, facilitating the development of diverse derivatives with tailored properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between Imidazo[1,2-a]pyrimidin-6-amine hydrochloride and related compounds in terms of structure, synthesis, and biological activity.
Table 1: Structural and Functional Comparison
*Calculated based on standard atomic weights.
Key Observations:
Core Heterocycle Impact: Imidazo-pyrimidine vs. Bioactivity: Imidazo-pyridine derivatives (e.g., 8-fluoro-2-methyl analog) show explicit antiviral and anticonvulsant activities, while pyrimidine analogs are less studied but hypothesized to mimic purines in nucleic acid interactions .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Fluoro) : The 8-fluoro substituent in ’s compound increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Functional Groups (e.g., Acetic Acid) : The acetic acid moiety in ’s derivative improves aqueous solubility, which may enhance bioavailability but requires further pharmacological validation .
Synthetic Complexity :
- Imidazo-pyrimidines often require multi-step syntheses with catalysts like iodine (e.g., ’s method for imidazo-pyrazines), whereas imidazo-pyridines are more straightforward to functionalize, as seen in quinazoline hybrid derivatives (75–80% yields in ) .
Biological Activity
Imidazo[1,2-a]pyrimidin-6-amine hydrochloride is a compound belonging to the imidazo[1,2-a]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Target of Action
this compound primarily interacts with the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for regulating cell survival, growth, and proliferation. The inhibition of PI3K by this compound can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies .
Biochemical Pathways
The compound's action on the PI3K pathway disrupts cellular signaling, which can induce apoptosis in various cancer cell lines. Research indicates that it may also engage other apoptotic pathways involving mitochondrial cytochrome c release and caspase activation .
Pharmacological Properties
This compound exhibits a range of pharmacological activities:
- Anticancer Activity : It has shown significant efficacy against various cancer cell lines, including colon cancer cells (HT-29 and Caco-2), where it induced apoptosis through specific biochemical pathways .
- Antituberculosis Activity : The compound has demonstrated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its potential as an antituberculosis agent.
- Anti-inflammatory Effects : Studies have reported that derivatives of imidazo[1,2-a]pyrimidine exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) involved in inflammation processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the imidazo[1,2-a]pyrimidine scaffold can significantly affect its biological activity. For instance, the presence of electron-donating groups has been correlated with enhanced anti-inflammatory effects and improved anticancer potency .
Table 1: Summary of Biological Activities
Case Studies
- Colon Cancer Study : A study synthesized several 6-substituted imidazo[1,2-a]pyridines that showed excellent activity against HT-29 and Caco-2 colon cancer cell lines. The mechanism involved apoptosis mediated by mitochondrial pathways and caspase activation .
- Antituberculosis Activity : Research has indicated that this compound exhibits significant anti-tubercular activity against resistant strains, suggesting its potential as a new therapeutic agent in tuberculosis treatment regimens.
- Anti-inflammatory Research : A recent investigation into imidazo[1,2-a]pyrimidine derivatives revealed their ability to suppress COX-2 activity effectively. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib, indicating strong anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-a]pyrimidin-6-amine hydrochloride, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via Friedländer condensation, where 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes/ketones under acidic conditions (e.g., AlCl₃) to form fused imidazo-pyrimidine scaffolds. Critical intermediates include functionalized imidazo[1,2-a]pyridines, which are optimized for regioselectivity using temperature-controlled cyclization . Characterization typically involves NMR (¹H/¹³C), HRMS, and X-ray crystallography to confirm regiochemistry and salt formation (e.g., hydrochloride) .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize reaction parameters (solvent purity, stoichiometry, catalyst loading) using Design of Experiments (DoE) to identify critical variables. For example, a 2² factorial design can optimize temperature and reaction time while minimizing side products. Cross-validate results via inter-lab collaborations and share raw spectral data (e.g., NMR shifts) in open-access repositories .
Advanced Research Questions
Q. What computational strategies are effective in predicting reaction pathways and optimizing yields for Imidazo[1,2-a]pyrimidin-6-amine derivatives?
- Methodological Answer : Density Functional Theory (DFT) studies can map energy profiles for cyclization and protonation steps, identifying transition states and solvent effects. Coupled with quantum chemical reaction path searches (e.g., GRRM17), this approach narrows experimental conditions. Machine learning (ML) models trained on existing reaction databases (e.g., Reaxys) can predict optimal catalysts or solvent systems, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in bioactivity studies (e.g., antimicrobial vs. cytotoxicity results)?
- Methodological Answer : Apply comparative statistical frameworks to isolate variables. For instance, use ANOVA to compare bioactivity across cell lines under standardized conditions (e.g., fixed concentration, exposure time). Validate discrepancies via orthogonal assays (e.g., flow cytometry for apoptosis vs. MIC assays for antimicrobial activity). Contradictions may arise from assay-specific interference (e.g., compound aggregation), requiring dynamic light scattering (DLS) or microscopy to confirm .
Q. What advanced separation techniques improve purity for structurally similar imidazo-pyrimidine derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, while simulated moving bed (SMB) chromatography scales purification. Membrane technologies (e.g., nanofiltration) separate by molecular weight, particularly useful for hydrochloride salts. Pair with in-line UV/Vis and mass spectrometry for real-time purity monitoring .
Q. How can reaction engineering principles enhance scalability for this compound?
- Methodological Answer : Utilize microreactor systems to control exothermic cyclization steps, improving heat/mass transfer. Computational fluid dynamics (CFD) models optimize reactor geometry (e.g., channel width, flow rates). For batch processes, kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps, enabling catalyst recycling or solvent substitution to reduce costs .
Methodological Best Practices
Q. What statistical frameworks are recommended for optimizing multi-step synthesis protocols?
- Methodological Answer : Response Surface Methodology (RSM) with central composite designs balances variable interactions (e.g., pH, temperature). For multi-objective optimization (yield vs. purity), Pareto front analysis identifies non-dominated solutions. Validate models via leave-one-out cross-validation (LOOCV) to avoid overfitting .
Q. How can researchers integrate heterogeneous catalysis data into reaction databases for machine learning?
- Methodological Answer : Curate datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable), including metadata on catalyst loading, surface area, and solvent polarity. Use platforms like Citrination to train ML models on descriptors such as Hammett constants or Fukui indices. Open-source tools (e.g., RDKit) automate feature extraction from reaction SMILES .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
